Cas no 2172204-58-7 (2,6-dimethyl-4-4-(1-methylcyclopropyl)phenylpiperidine)

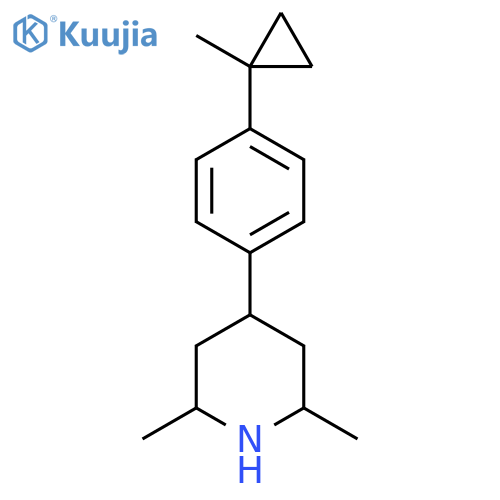

2172204-58-7 structure

商品名:2,6-dimethyl-4-4-(1-methylcyclopropyl)phenylpiperidine

2,6-dimethyl-4-4-(1-methylcyclopropyl)phenylpiperidine 化学的及び物理的性質

名前と識別子

-

- 2,6-dimethyl-4-4-(1-methylcyclopropyl)phenylpiperidine

- EN300-1477805

- 2172204-58-7

- 2,6-dimethyl-4-[4-(1-methylcyclopropyl)phenyl]piperidine

-

- インチ: 1S/C17H25N/c1-12-10-15(11-13(2)18-12)14-4-6-16(7-5-14)17(3)8-9-17/h4-7,12-13,15,18H,8-11H2,1-3H3

- InChIKey: KAPAHCIJSFGBOQ-UHFFFAOYSA-N

- ほほえんだ: N1C(C)CC(C2C=CC(=CC=2)C2(C)CC2)CC1C

計算された属性

- せいみつぶんしりょう: 243.198699802g/mol

- どういたいしつりょう: 243.198699802g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 276

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.4

- トポロジー分子極性表面積: 12Ų

2,6-dimethyl-4-4-(1-methylcyclopropyl)phenylpiperidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1477805-0.5g |

2,6-dimethyl-4-[4-(1-methylcyclopropyl)phenyl]piperidine |

2172204-58-7 | 0.5g |

$1207.0 | 2023-05-26 | ||

| Enamine | EN300-1477805-2.5g |

2,6-dimethyl-4-[4-(1-methylcyclopropyl)phenyl]piperidine |

2172204-58-7 | 2.5g |

$2464.0 | 2023-05-26 | ||

| Enamine | EN300-1477805-5.0g |

2,6-dimethyl-4-[4-(1-methylcyclopropyl)phenyl]piperidine |

2172204-58-7 | 5g |

$3645.0 | 2023-05-26 | ||

| Enamine | EN300-1477805-5000mg |

2,6-dimethyl-4-[4-(1-methylcyclopropyl)phenyl]piperidine |

2172204-58-7 | 5000mg |

$3479.0 | 2023-09-28 | ||

| Enamine | EN300-1477805-500mg |

2,6-dimethyl-4-[4-(1-methylcyclopropyl)phenyl]piperidine |

2172204-58-7 | 500mg |

$1152.0 | 2023-09-28 | ||

| Enamine | EN300-1477805-1.0g |

2,6-dimethyl-4-[4-(1-methylcyclopropyl)phenyl]piperidine |

2172204-58-7 | 1g |

$1256.0 | 2023-05-26 | ||

| Enamine | EN300-1477805-0.25g |

2,6-dimethyl-4-[4-(1-methylcyclopropyl)phenyl]piperidine |

2172204-58-7 | 0.25g |

$1156.0 | 2023-05-26 | ||

| Enamine | EN300-1477805-0.05g |

2,6-dimethyl-4-[4-(1-methylcyclopropyl)phenyl]piperidine |

2172204-58-7 | 0.05g |

$1056.0 | 2023-05-26 | ||

| Enamine | EN300-1477805-100mg |

2,6-dimethyl-4-[4-(1-methylcyclopropyl)phenyl]piperidine |

2172204-58-7 | 100mg |

$1056.0 | 2023-09-28 | ||

| Enamine | EN300-1477805-2500mg |

2,6-dimethyl-4-[4-(1-methylcyclopropyl)phenyl]piperidine |

2172204-58-7 | 2500mg |

$2351.0 | 2023-09-28 |

2,6-dimethyl-4-4-(1-methylcyclopropyl)phenylpiperidine 関連文献

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

-

Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

-

Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423

-

Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926

2172204-58-7 (2,6-dimethyl-4-4-(1-methylcyclopropyl)phenylpiperidine) 関連製品

- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)

- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)

- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)

- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)

- 624-75-9(Iodoacetonitrile)

- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)

- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)

- 503537-97-1(4-bromooct-1-ene)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量